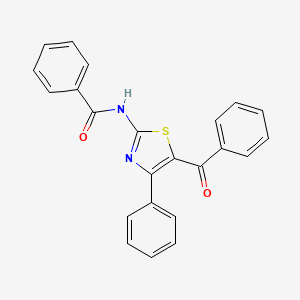
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide
描述
N-(5-苯甲酰基-4-苯基噻唑-2-基)苯甲酰胺是一种合成的有机化合物,属于噻唑类。噻唑是杂环化合物,其环结构中含有硫原子和氮原子。这种特殊的化合物以连接到噻唑环的苯甲酰基为特征,该苯甲酰基进一步连接到苯甲酰胺部分。N-(5-苯甲酰基-4-苯基噻唑-2-基)苯甲酰胺独特的结构使其成为医药化学和材料科学等多个科学研究领域的兴趣对象。
作用机制
N-(5-苯甲酰基-4-苯基噻唑-2-基)苯甲酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。 例如,它已被证明可以抑制环氧合酶 (COX) 酶的活性,环氧合酶 (COX) 酶在炎症反应中起着至关重要的作用 。 此外,该化合物可能与细菌细胞膜相互作用,导致渗透性增加和细胞死亡 。 分子对接研究提供了关于该化合物与其蛋白质靶标之间结合相互作用的见解,进一步阐明了其作用机制。
准备方法
合成路线和反应条件
N-(5-苯甲酰基-4-苯基噻唑-2-基)苯甲酰胺的合成通常涉及取代的2-氨基苯并噻唑与N-苯基邻氨基苯甲酸的偶联。 中间体化合物,取代的N-(苯并[d]噻唑-2-基)-2-(苯基氨基)苯甲酰胺,然后用适当的试剂处理以得到最终产物 。 反应条件通常包括使用乙醇或二甲亚砜 (DMSO) 等溶剂以及三乙胺或吡啶等催化剂来促进偶联反应。
工业生产方法
在工业环境中,N-(5-苯甲酰基-4-苯基噻唑-2-基)苯甲酰胺的生产可能涉及使用自动化反应器的大规模间歇反应。 该过程针对高产率和高纯度进行了优化,严格控制反应参数,例如温度、压力和 pH 值。 采用包括重结晶和色谱在内的纯化步骤,以确保最终产品满足所需的规格。
化学反应分析
反应类型
N-(5-苯甲酰基-4-苯基噻唑-2-基)苯甲酰胺经历各种化学反应,包括:
氧化: 该化合物可以用过氧化氢或高锰酸钾等试剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 噻唑环允许亲电和亲核取代反应,通常由卤化剂或胺和硫醇等亲核试剂促进。
常用试剂和条件
氧化: 过氧化氢在乙酸中或高锰酸钾在水中。
还原: 硼氢化钠在甲醇中或氢化铝锂在醚中。
取代: 卤化剂如溴或氯,以及亲核试剂如胺在极性溶剂中。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能生成亚砜或砜,而还原可以生成胺或醇。
科学研究应用
N-(5-苯甲酰基-4-苯基噻唑-2-基)苯甲酰胺在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建块,以及配位化学中的配体。
生物学: 研究其作为抗菌和抗炎剂的潜力.
医学: 探索其在治疗包括癌症和细菌感染在内的各种疾病方面的治疗潜力.
工业: 用于开发具有特定性质的新材料,例如聚合物和染料。
相似化合物的比较
类似化合物
N-(噻唑-2-基)苯磺酰胺: 这些化合物共享噻唑环结构并表现出相似的抗菌特性.
2,4-二取代噻唑: 以其多样的生物活性而闻名,包括抗菌、抗真菌和抗炎作用.
独特性
N-(5-苯甲酰基-4-苯基噻唑-2-基)苯甲酰胺因其特定的取代模式而脱颖而出,该模式赋予其独特的化学和生物特性。 苯甲酰基和苯甲酰胺基团的存在增强了其与生物靶标相互作用的能力,使其成为药物开发和其他应用的有希望的候选者。
属性
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2S/c26-20(17-12-6-2-7-13-17)21-19(16-10-4-1-5-11-16)24-23(28-21)25-22(27)18-14-8-3-9-15-18/h1-15H,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQHQQZQXRSVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3258457.png)
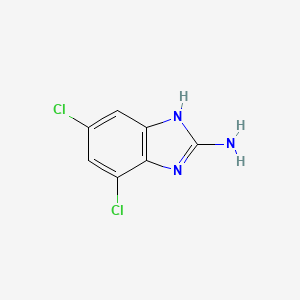
![Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinyl-](/img/structure/B3258475.png)
![7-hydroxy-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B3258483.png)
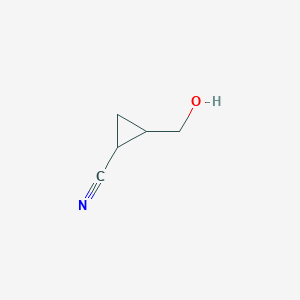

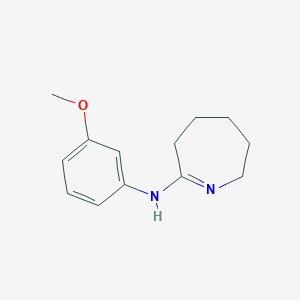
![3-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B3258509.png)
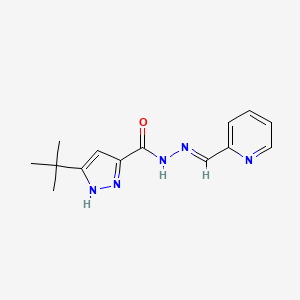
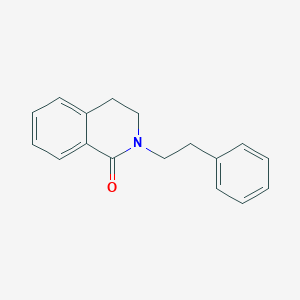
![2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid](/img/structure/B3258522.png)
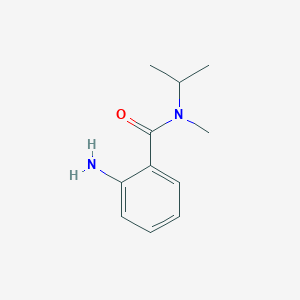
![N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B3258536.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B3258546.png)
